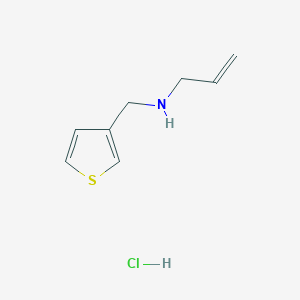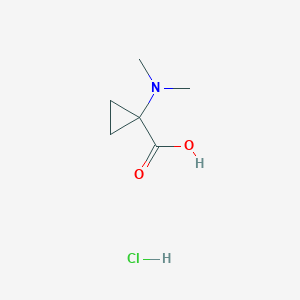
1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride
Descripción general
Descripción
1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 . It is also known by other names such as 1-(dimethylamino)cyclopropane-1-carboxylic acid and has a CAS number of 119111-65-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a carboxylic acid group and a dimethylamino group attached . The InChI code for this compound is InChI=1S/C6H11NO2/c1-7(2)6(3-4-6)5(8)9/h3-4H2,1-2H3,(H,8,9) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 129.16 g/mol . It has a computed XLogP3-AA value of -2.1, indicating its relative hydrophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass are both 129.078978594 g/mol . The topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación
Hydrophobizing Agents in Oil Fields
Carboxylic acid amides derived from 1-dimethylamino-cyclopropanecarboxylic acid hydrochloride have been synthesized and studied for their potential as cationic surfactants for the hydrophobization of oil field formations. These compounds, prepared with high yield using zeolites as catalysts, show promise in enhancing oil recovery by modifying the wettability of reservoir rocks towards oil (Vlasova et al., 2017).
Bioactivity for Agricultural Applications
The compound has also been a key starting material in the synthesis of various derivatives with significant biological activities. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, synthesized using cyclopropanecarboxylic acid, displayed excellent herbicidal and fungicidal activities, highlighting its utility in developing new agrochemicals (Tian et al., 2009).
Chemical Synthesis and Drug Development
In drug development, derivatives of this compound have been explored as intermediates. The synthesis of compounds like 1-ethynylcyclopropylamine and its conversion into extended ethynyl-1-aminocyclopropanecarboxylic acids demonstrate the versatility of this compound in synthesizing new chemical entities with potential pharmaceutical applications (Kozhushkov et al., 2010).
Peptide Coupling and Synthesis
Efficient peptide coupling methods have utilized derivatives of this compound for the synthesis of complex peptides. This showcases the compound's utility in peptide chemistry, enabling the creation of enzymatic substrates and other bioactive peptides with high yields (Brunel et al., 2005).
Generation of Structurally Diverse Libraries
The compound has served as a starting material in generating structurally diverse libraries through alkylation and ring closure reactions. This highlights its role in combinatorial chemistry, where it aids in the discovery and optimization of biologically active molecules for pharmaceutical research (Roman, 2013).
Mecanismo De Acción
Target of Action
The primary target of 1-Dimethylamino-cyclopropanecarboxylic acid hydrochloride is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in certain strains of bacteria, such as Pseudomonas sp . It plays a crucial role in the metabolism of 1-aminocyclopropane-1-carboxylate (ACC), a precursor of the plant hormone ethylene .
Mode of Action
The compound interacts with its target enzyme by serving as a substrate . The enzyme catalyzes a cyclopropane ring-opening reaction, converting ACC to ammonia and alpha-ketobutyrate . This reaction is irreversible and allows the bacteria to grow on ACC as a nitrogen source .
Biochemical Pathways
The action of this compound affects the ethylene biosynthesis pathway in plants . By acting as a substrate for the 1-aminocyclopropane-1-carboxylate deaminase, it prevents the conversion of ACC to ethylene, a plant hormone that regulates various aspects of plant growth and development .
Pharmacokinetics
It is known that the compound is a small molecule with a molecular weight of 16562 g/mol . Its absorption, distribution, metabolism, and excretion properties would need to be investigated further for a comprehensive understanding of its pharmacokinetics.
Result of Action
The result of the compound’s action is the inhibition of ethylene production in plants . This can have various effects on plant physiology, including delayed fruit ripening, reduced leaf senescence, and altered stress responses .
Propiedades
IUPAC Name |
1-(dimethylamino)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7(2)6(3-4-6)5(8)9;/h3-4H2,1-2H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKXIXAVBVXJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl({[4-(methylsulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B3077853.png)

![2-Methyl-2-[(2-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3077871.png)
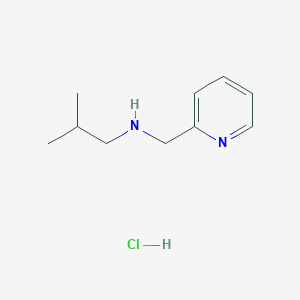
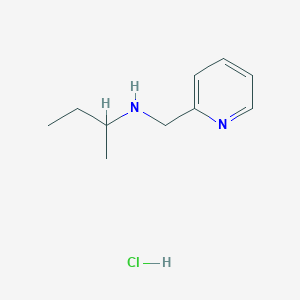
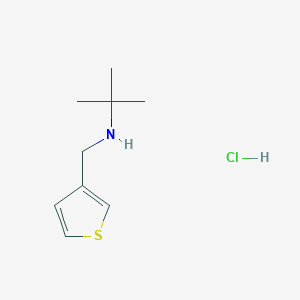
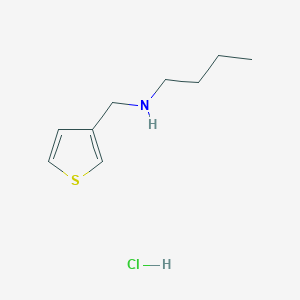
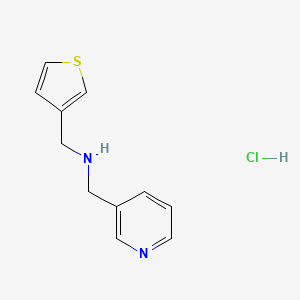
![2-[(3-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077907.png)
